molecular formula C18H15FN4OS B11274698 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-phenylethanone

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-phenylethanone

Cat. No.: B11274698
M. Wt: 354.4 g/mol
InChI Key: IJMFYMDTYVBZHM-UHFFFAOYSA-N
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Description

2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE is a complex organic compound that features a unique structure combining an imidazole ring, a triazole ring, and a phenyl group

Properties

Molecular Formula

C18H15FN4OS

Molecular Weight

354.4 g/mol

IUPAC Name

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C18H15FN4OS/c19-14-6-8-15(9-7-14)22-10-11-23-17(22)20-21-18(23)25-12-16(24)13-4-2-1-3-5-13/h1-9H,10-12H2

InChI Key

IJMFYMDTYVBZHM-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)C3=CC=CC=C3)N1C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the formation of the imidazole and triazole rings through cyclization reactions, followed by the introduction of the phenyl group via substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-one
  • 2- (2,4-Difluorophenyl)-1- (1H-1,2,4-triazol-1-yl)butane-2,3-diol

Uniqueness

2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE stands out due to its unique combination of an imidazole ring, a triazole ring, and a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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